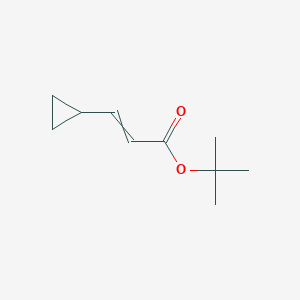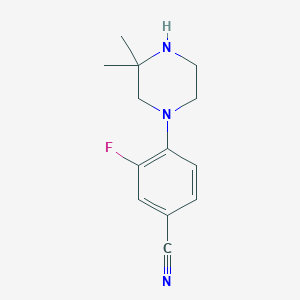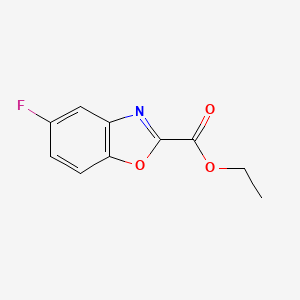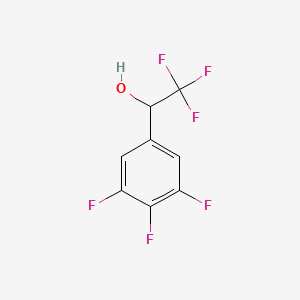
2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol: is an organic compound characterized by the presence of trifluoromethyl and trifluorophenyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol typically involves the reaction of 2,2,2-trifluoroethanol with 3,4,5-trifluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The trifluoromethyl and trifluorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl and trifluorophenyl groups make it valuable in the development of fluorinated compounds with specific properties.
Biology: The compound is used in biological research to study the effects of fluorinated compounds on biological systems. Its unique structure allows researchers to investigate how fluorine atoms influence molecular interactions and biological activity.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known for their stability and bioavailability, making them attractive candidates for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals, including agrochemicals, pharmaceuticals, and materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluorophenyl groups can enhance the compound’s binding affinity to these targets, influencing their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanol
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanone
Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethanol is unique due to its specific combination of trifluoromethyl and trifluorophenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in applications requiring high-performance materials and compounds.
Properties
Molecular Formula |
C8H4F6O |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H4F6O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H |
InChI Key |
KAHLUGYIZSGDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




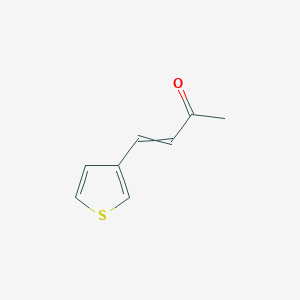
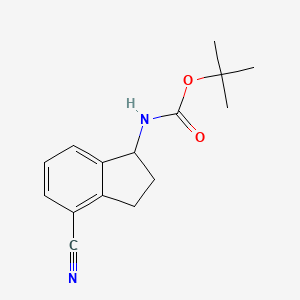
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid](/img/structure/B11721409.png)
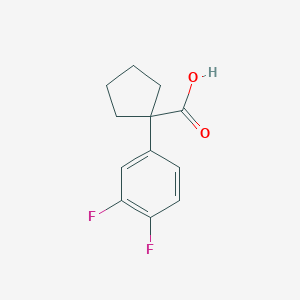
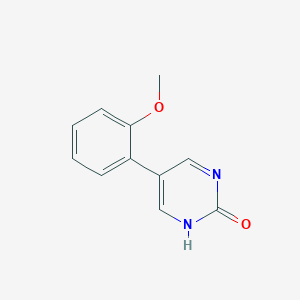
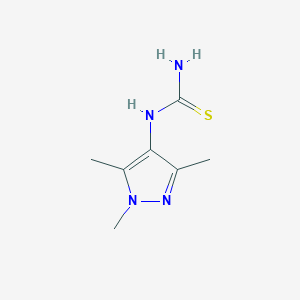
![4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B11721433.png)
